![molecular formula C15H13NO B2933842 (2-Phenylcyclopropyl)(2-pyridinyl)methanone CAS No. 338401-33-5](/img/structure/B2933842.png)
(2-Phenylcyclopropyl)(2-pyridinyl)methanone
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Description
“(2-Phenylcyclopropyl)(2-pyridinyl)methanone” is a chemical compound with the molecular formula C15H13NO and a molecular weight of 223.27 . It is also known by other synonyms such as “2-(2-phenylcyclopropanecarbonyl)pyridine” and "Methanone, (2-phenylcyclopropyl)-2-pyridinyl-" .
Synthesis Analysis
The synthesis of “(2-Phenylcyclopropyl)(2-pyridinyl)methanone” and similar compounds has been a subject of research . One method involves the copper-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones . This process uses water under mild conditions and can be applied to pyridin-2-yl-methanes with various aromatic rings .Molecular Structure Analysis
The molecular structure of “(2-Phenylcyclopropyl)(2-pyridinyl)methanone” consists of a phenyl group attached to a cyclopropyl group, which is further attached to a methanone group. The methanone group is also attached to a pyridinyl group .Physical And Chemical Properties Analysis
“(2-Phenylcyclopropyl)(2-pyridinyl)methanone” has a molecular weight of 223.27 . Other physical and chemical properties such as boiling point, melting point, and density can be found on chemical databases .Scientific Research Applications
Synthesis of Aromatic Ketones
(2-Phenylcyclopropyl)(2-pyridinyl)methanone is a type of aromatic ketone, which are important pharmaceutical intermediates . The pyridin-2-yl-methanone motifs, in particular, have gained extensive attention in recent years .
Transition metals are used to catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones . An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes has been described, which involves a direct Csp3-H oxidation approach with water under mild conditions .
Pyridin-2-yl-methanes with aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine, undergo the reaction well to obtain the corresponding products in moderate to good yields . This process indicates that water participates in the oxidation process, and it is the single oxygen source in this transformation .
This application is significant as it provides new insights for water-involving oxidation reactions .
properties
IUPAC Name |
(2-phenylcyclopropyl)-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-15(14-8-4-5-9-16-14)13-10-12(13)11-6-2-1-3-7-11/h1-9,12-13H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYVNFLTONVXSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)C2=CC=CC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenylcyclopropyl)(2-pyridinyl)methanone |
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